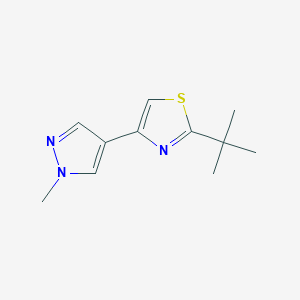![molecular formula C15H21NO B7629924 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
科学的研究の応用
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has an affinity for the dopamine transporter, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has also been studied for its potential as an antidepressant and anxiolytic.
作用機序
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines, which are known to be highly addictive.
Biochemical and Physiological Effects:
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has been shown to cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria and increased energy. However, 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can also cause negative effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, its addictive properties and potential for abuse make it difficult to use in human studies. Additionally, the effects of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can vary depending on the route of administration and dose, making it difficult to control for these factors in lab experiments.
将来の方向性
There are several future directions for research on 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone. One area of interest is the development of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone analogs with improved therapeutic potential and reduced potential for abuse. Another area of interest is the study of the long-term effects of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone use on the brain and behavior. Finally, there is a need for more research on the potential therapeutic applications of 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, particularly in the treatment of ADHD and narcolepsy.
Conclusion:
In conclusion, 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone is a synthetic cathinone that has been the subject of scientific research due to its potential therapeutic applications. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. While 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone has several advantages for lab experiments, its potential for abuse and negative side effects make it difficult to use in human studies. However, there are several future directions for research on 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone, including the development of analogs with improved therapeutic potential and the study of its long-term effects on the brain and behavior.
合成法
1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone can be synthesized by reacting 3,4-methylenedioxyphenyl-2-propanone with 2,3-dimethylphenylpiperidine in the presence of a reducing agent such as sodium borohydride. This method yields 1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone as a white crystalline powder.
特性
IUPAC Name |
1-[2-(2,3-dimethylphenyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-6-8-14(12(11)2)15-9-4-5-10-16(15)13(3)17/h6-8,15H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVUWLBSUNXDNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,5-Difluorophenyl)-1,2-oxazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629866.png)
![1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7629880.png)
![2-Azaspiro[4.5]decan-2-yl-[1-(2-piperidin-1-ylethyl)pyrazol-4-yl]methanone](/img/structure/B7629896.png)

![N-(1-methylcycloheptyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7629907.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3,3-dimethylmorpholin-4-yl)methanone](/img/structure/B7629908.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7629917.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)